Cas no 932-62-7 (3-Acetyl-1-methylpyrrole)

3-Acetyl-1-methylpyrrole is a heterocyclic organic compound featuring a pyrrole ring substituted with acetyl and methyl functional groups. This compound is valued for its role as a versatile intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its acetyl group enhances reactivity, making it useful in condensation and cyclization reactions. The methyl substitution improves stability and solubility in organic solvents, facilitating handling and purification. Its structural properties also make it a candidate for applications in material science, such as the development of conductive polymers. The compound’s well-defined reactivity profile ensures reproducibility in synthetic processes.
3-Acetyl-1-methylpyrrole structure
3-Acetyl-1-methylpyrrole structure
商品名:3-Acetyl-1-methylpyrrole
CAS番号:932-62-7
MF:C7H9NO
メガワット:123.152461767197
MDL:MFCD00011563
CID:803499
PubChem ID:523057

3-Acetyl-1-methylpyrrole 化学的及び物理的性質

名前と識別子

    • Ethanone,1-(1-methyl-1H-pyrrol-3-yl)-
    • 1-(1-methylpyrrol-3-yl)ethanone
    • 3-Acetyl-1-methylpyrrole
    • 1-(1-Methyl-1H-pyrrol-3-yl)ethanone (ACI)
    • Ketone, methyl 1-methylpyrrol-3-yl (7CI, 8CI)
    • 1-(1-Methyl-1H-pyrrol-3-yl)ethan-1-one
    • 1-Methyl-3-acetylpyrrole
    • 3-Acetyl-1-methyl-1H-pyrrole
    • 3-Acetyl-N-methylpyrrole
    • N-Methyl-3-acetylpyrrole
    • 1-(1-Methyl-1H-pyrrol-3-yl)ethanone
    • BS-23038
    • MFCD00011563
    • CS-0204236
    • Z1255475557
    • 1-(1-methyl-1H-pyrrol-3-yl)-ethanone
    • DTXSID00335147
    • EN300-215746
    • SB62203
    • 932-62-7
    • SZYIVZGXCXFXDN-UHFFFAOYSA-
    • Ethanone, 1-(1-methyl-1H-pyrrol-3-yl)-
    • D87533
    • AKOS000343555
    • 3-Acetyl-1-methylpyrrole, 99%
    • InChI=1/C7H9NO/c1-6(9)7-3-4-8(2)5-7/h3-5H,1-2H3
    • 1-(1-Methyl-1H-pyrrol-3-yl)ethanone #
    • SCHEMBL334557
    • MDL: MFCD00011563
    • インチ: 1S/C7H9NO/c1-6(9)7-3-4-8(2)5-7/h3-5H,1-2H3
    • InChIKey: SZYIVZGXCXFXDN-UHFFFAOYSA-N
    • ほほえんだ: O=C(C)C1=CN(C)C=C1

計算された属性

  • せいみつぶんしりょう: 123.06800
  • どういたいしつりょう: 123.068413911g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 122
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 2
  • 疎水性パラメータ計算基準値(XlogP): 0.3
  • トポロジー分子極性表面積: 22Ų

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.038 g/mL at 25 °C(lit.)
  • ふってん: 148-150 °C/15 mmHg(lit.)
  • フラッシュポイント: 華氏温度:235.4°f
    摂氏度:113°c
  • 屈折率: n20/D 1.538(lit.)
  • PSA: 22.00000
  • LogP: 1.22770
  • じょうきあつ: 0.3±0.4 mmHg at 25°C
  • ようかいせい: 未確定

3-Acetyl-1-methylpyrrole セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H315-H319-H335
  • 警告文: P261-P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26-S37/39
  • 危険物標識: Xi
  • リスク用語:R36/37/38
  • ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

3-Acetyl-1-methylpyrrole 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-Acetyl-1-methylpyrrole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-215746-0.25g
1-(1-methyl-1H-pyrrol-3-yl)ethan-1-one
932-62-7 95%
0.25g
$25.0 2023-09-16
Enamine
EN300-215746-0.1g
1-(1-methyl-1H-pyrrol-3-yl)ethan-1-one
932-62-7 95%
0.1g
$19.0 2023-09-16
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA02742-5g
1-(1-Methyl-1H-pyrrol-3-yl)ethanone
932-62-7
5g
¥748.0 2021-09-04
Apollo Scientific
OR919291-5g
3-Acetyl-1-methylpyrrole
932-62-7 95%
5g
£105.00 2025-02-21
Enamine
EN300-215746-0.5g
1-(1-methyl-1H-pyrrol-3-yl)ethan-1-one
932-62-7 95%
0.5g
$39.0 2023-09-16
1PlusChem
1P003J9N-1g
3-ACETYL-1-METHYLPYRROLE
932-62-7 95%
1g
$100.00 2025-02-20
1PlusChem
1P003J9N-5g
3-ACETYL-1-METHYLPYRROLE
932-62-7 98%
5g
$343.00 2025-02-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1274906-10g
3-Acetyl-1-methylpyrrole
932-62-7 95%
10g
¥4470.00 2024-04-25
A2B Chem LLC
AB64139-5g
3-Acetyl-1-methylpyrrole
932-62-7 98%
5g
$318.00 2024-07-18
eNovation Chemicals LLC
Y1238514-5g
3-ACETYL-1-METHYLPYRROLE
932-62-7 99%
5g
$510 2025-02-20

3-Acetyl-1-methylpyrrole 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: tert-Butylbenzene ,  Water-d2 Solvents: Acetonitrile-d3
リファレンス
β-Electrophilic Additions of Pentaammineosmium(II) η2-Pyrrole Complexes
Hodges, L. Mark; Gonzalez, Javier; Koontz, Jason I.; Myers, William H.; Harman, W. Dean, Journal of Organic Chemistry, 1995, 60(7), 2125-46

ごうせいかいろ 2

はんのうじょうけん
1.1 Solvents: Chloroform ;  0 °C; 156 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized, 0 °C
リファレンス
Photo-on-Demand Synthesis of Vilsmeier Reagents with Chloroform and Their Applications to One-Pot Organic Syntheses
Liang, Fengying; Eda, Kazuo ; Okazoe, Takashi; Wada, Akihiro; Mori, Nobuaki; et al, Journal of Organic Chemistry, 2021, 86(9), 6504-6517

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Sodium acetate Solvents: Water ;  15 min, reflux
リファレンス
Reactions of nitrilium salts with indole and pyrrole and their derivatives in the synthesis of imines, ketones and secondary amines
Giles, Robert G.; Heaney, Harry; Plater, M. John, Tetrahedron, 2015, 71(39), 7367-7385

ごうせいかいろ 4

はんのうじょうけん
リファレンス
Photoaddition of β-dicarbonyl compounds to nitrogen heterocycles
Pavlik, James W.; Farahat, Mohammad S., Bulletin of the Chemical Society of Ethiopia, 1988, 2(2), 61-7

ごうせいかいろ 5

はんのうじょうけん
リファレンス
Furfurylthioacetone
, United States, , ,

ごうせいかいろ 6

はんのうじょうけん
リファレンス
Flavoring additives
, United States, , ,

ごうせいかいろ 7

はんのうじょうけん
1.1 Catalysts: Trifluoroacetic acid
リファレンス
Acid-mediated rearrangement of acylpyrroles
Carson, John R.; Davis, Nancy M., Journal of Organic Chemistry, 1981, 46(5), 839-43

ごうせいかいろ 8

はんのうじょうけん
リファレンス
2,5-Dimethyl-3-thiopyrazines
, United States, , ,

ごうせいかいろ 9

はんのうじょうけん
リファレンス
Flavoring agents
, United States, , ,

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Methyl ethyl ketone
リファレンス
Selective α-chlorination of acetylpyrroles
Dalla Croce, Piero; Ferraccioli, Raffaella; Ritieni, Alberto, Synthesis, 1990, (3), 212-13

ごうせいかいろ 11

はんのうじょうけん
リファレンス
Pyrrole chemistry. XXII. A "one-pot" synthesis of some 4-acylpyrrole-2-carboxaldehydes from pyrrole
Anderson, Hugh J.; Loader, Charles E.; Foster, Aidan, Canadian Journal of Chemistry, 1980, 58(23), 2527-30

ごうせいかいろ 12

はんのうじょうけん
リファレンス
Method for preparing N-alkyl-2-methyl-5-formyl-3-pyrrole formate and application in flavoring cigarette
, China, , ,

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Potassium bicarbonate Solvents: Dichloromethane ;  15 min, rt
1.2 Solvents: Dichloromethane ;  40 °C; 3 h, 40 °C
リファレンス
A mild and facile one-pot synthesis of N-methyl-3-(acyl)pyrroles
Valizadeh, Hassan; Fakhari, Ashraf, Molecules, 2010, 15, 2972-2979

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0.5 h, 0 °C
1.2 0 °C → rt
リファレンス
Synthesis of tetrahydroindolones and tetrahydrocarbazolones via palladium catalyzed C-H activation
Zhang, Tiantian; Xu, Hongjin; Song, Chuanjun ; Chang, Junbiao, Tetrahedron Letters, 2018, 59(52), 4562-4565

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane
リファレンス
Regioselective photoaddition of pyrroles and aliphatic carbonyl compounds. A new synthesis of 3(4)-substituted pyrroles
Jones, Guilford II; Gilow, Helmuth M.; Low, Julie, Journal of Organic Chemistry, 1979, 44(16), 2949-51

ごうせいかいろ 16

はんのうじょうけん
リファレンス
β-Acylpyrroles
, Federal Republic of Germany, , ,

ごうせいかいろ 17

はんのうじょうけん
リファレンス
Flavoring agent
, United States, , ,

ごうせいかいろ 18

はんのうじょうけん
リファレンス
β-Acyl pyrroles
, United States, , ,

ごうせいかいろ 19

はんのうじょうけん
リファレンス
Pyrrylmethylthio flavoring agents
, United States, , ,

3-Acetyl-1-methylpyrrole Raw materials

3-Acetyl-1-methylpyrrole Preparation Products

3-Acetyl-1-methylpyrrole サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:932-62-7)3-Acetyl-1-methylpyrrole
注文番号:1659304
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 17:00
価格 ($):discuss personally

3-Acetyl-1-methylpyrrole 関連文献

3-Acetyl-1-methylpyrroleに関する追加情報

Professional Introduction to 3-Acetyl-1-methylpyrrole (CAS No. 932-62-7)

3-Acetyl-1-methylpyrrole, identified by the Chemical Abstracts Service Number (CAS No.) 932-62-7, is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the pyrrole family, characterized by a five-membered ring containing four carbon atoms and one nitrogen atom. The presence of an acetyl group at the 3-position and a methyl group at the 1-position introduces unique reactivity and functional properties, making it a valuable scaffold for the development of novel bioactive molecules.

The structural features of 3-Acetyl-1-methylpyrrole contribute to its potential applications in various scientific domains. The acetyl group enhances electrophilicity, facilitating nucleophilic substitution reactions, while the methyl group influences electronic distribution and steric hindrance. These characteristics are particularly useful in medicinal chemistry for designing molecules with specific binding interactions with biological targets.

In recent years, 3-Acetyl-1-methylpyrrole has been explored as a key intermediate in the synthesis of pharmacologically active compounds. Its derivatives have shown promise in modulating enzyme activity and interacting with protein receptors. For instance, studies have demonstrated its role in developing inhibitors for enzymes involved in inflammatory pathways, highlighting its therapeutic potential in addressing chronic inflammatory diseases.

One of the most compelling aspects of 3-Acetyl-1-methylpyrrole is its versatility in chemical modifications. Researchers have leveraged its scaffold to create a diverse array of analogs with tailored properties. These modifications can fine-tune physicochemical characteristics such as solubility, lipophilicity, and metabolic stability, which are critical factors in drug development. The ability to systematically modify this compound has opened new avenues for exploring its pharmacological effects.

The synthesis of 3-Acetyl-1-methylpyrrole typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include condensation reactions followed by functional group transformations to introduce the acetyl and methyl groups. Advances in synthetic methodologies have improved the efficiency and scalability of these processes, making it more feasible for industrial applications.

Recent research has also highlighted the role of 3-Acetyl-1-methylpyrrole in material science. Its unique structural motifs have been incorporated into polymers and coatings to enhance material properties such as thermal stability and mechanical strength. These findings underscore the broad utility of this compound beyond traditional pharmaceutical applications.

The biological activity of derivatives of 3-Acetyl-1-methylpyrrole has been extensively studied in vitro and in vivo. Preclinical trials have shown promising results in models of neurological disorders, where modified versions of this compound have demonstrated neuroprotective effects. Additionally, its antimicrobial properties have been explored, revealing potential applications in combating drug-resistant pathogens.

The chemical biology community has been particularly interested in understanding how structural variations influence the biological behavior of 3-Acetyl-1-methylpyrrole. High-throughput screening techniques combined with computational modeling have accelerated the discovery process, enabling rapid identification of lead compounds with desired pharmacological profiles.

In conclusion, 3-Acetyl-1-methylpyrrole (CAS No. 932-62-7) represents a fascinating compound with multifaceted applications across pharmaceuticals and materials science. Its unique structural features and reactivity make it an invaluable tool for researchers seeking to develop innovative solutions to complex scientific challenges. As our understanding of its properties continues to grow, so too will its impact on advancing scientific discovery and technological innovation.

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